N'-[3-(methylsulfanyl)phenyl]-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide
Description
The compound N'-[3-(methylsulfanyl)phenyl]-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide features an ethanediamide (oxalamide) backbone with two distinct substituents:
- N-Substituent: A piperidin-4-ylmethyl group modified at the 1-position of the piperidine ring with an oxolan-3-yl (tetrahydrofuran) moiety. This substitution introduces conformational constraints and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-26-17-4-2-3-15(11-17)21-19(24)18(23)20-12-14-5-8-22(9-6-14)16-7-10-25-13-16/h2-4,11,14,16H,5-10,12-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZWBXKWLJARPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[3-(methylsulfanyl)phenyl]-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₈H₂₃N₃O₁S
- Molecular Weight : 335.46 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazolidine derivatives possess antibacterial and antifungal activities, suggesting that structural modifications can enhance biological efficacy .
The proposed mechanism of action for this class of compounds involves:
- Inhibition of Enzymatic Pathways : Compounds with a similar structure have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : By interacting with microbial membranes, these compounds can compromise the integrity of the cell, leading to cell death.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated a series of thiazolidine derivatives, revealing that modifications at the phenyl and piperidine rings significantly enhanced their antimicrobial activity. The derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria . -
Pharmacokinetics and Toxicology :
Another study investigated the pharmacokinetic profile of related compounds, highlighting their absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated favorable bioavailability and low toxicity in animal models, suggesting potential for therapeutic use .
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ethanediamide Derivatives
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide ()
- Core Structure : Ethanediamide with dual aromatic substituents (4-methoxyphenyl and 4-sulfamoylphenyl).
- Key Differences: The target compound replaces one aromatic group (4-sulfamoylphenyl) with a piperidine-tetrahydrofuran hybrid, likely altering steric bulk and binding interactions. The sulfamoyl group () is a strong hydrogen-bond donor/acceptor, whereas the target’s methylsulfanyl group (thioether) is less polar, favoring membrane permeability .
- Synthetic Yield : reports 73% yield for its oxalamide, suggesting feasible synthesis for ethanediamides with aromatic substituents .
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()
- Core Structure : Acetamide with a sulfamoyl-linked tetrahydrofuran ring.
- Key Differences: The target’s ethanediamide backbone allows for dual substitution, contrasting with the acetamide in . Both compounds include tetrahydrofuran derivatives, but the target’s oxolan-3-yl is non-oxidized compared to the 2-oxotetrahydrofuran in , affecting ring polarity and stability .
Piperidine-Modified Compounds
Fentanyl Analogs ()
- Core Structure : Piperidine-4-yl group substituted with arylalkyl chains (e.g., phenylethyl, 2-phenylpropyl).
- Key Differences :
- The target’s piperidine substituent is an oxolan-3-yl group, which imposes a rigid, oxygen-containing heterocycle. This contrasts with the flexible arylalkyl chains in fentanyl analogs, which are critical for µ-opioid receptor binding .
- The ethanediamide backbone in the target diverges from the amide/carboxamide structures in fentanyl derivatives, suggesting distinct biological targets.
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide ()
- Core Structure : Piperidine-4-yl linked to a furan carboxamide.
- Key Differences :
Sulfur-Containing Groups
- Methylsulfanyl (Target) vs. Sulfamoyl groups in and are associated with antimicrobial activity, but the target’s thioether may shift activity toward different targets (e.g., kinase inhibition) .
Data Tables for Comparative Analysis
Table 1. Structural Comparison of Ethanediamide Derivatives
Table 2. Piperidine Substituent Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
